molecular formula C13H13NO2 B6327520 5-(Benzyloxy)-3-hydroxymethylpyridine CAS No. 875755-69-4

5-(Benzyloxy)-3-hydroxymethylpyridine

Cat. No.: B6327520
CAS No.: 875755-69-4
M. Wt: 215.25 g/mol
InChI Key: SAOGVYSSIRYSAK-UHFFFAOYSA-N
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Description

5-(Benzyloxy)-3-hydroxymethylpyridine is an organic compound that belongs to the class of pyridines, which are heterocyclic aromatic organic compounds. This compound features a benzyloxy group attached to the fifth position and a hydroxymethyl group attached to the third position of the pyridine ring. Pyridines are known for their wide range of applications in pharmaceuticals, agrochemicals, and materials science due to their unique chemical properties.

Future Directions

The potential applications and future directions for “5-(Benzyloxy)-3-hydroxymethylpyridine” would likely depend on its physical and chemical properties, as well as its biological activity .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-(Benzyloxy)-3-hydroxymethylpyridine can be achieved through various synthetic routes. One common method involves the reaction of 3-hydroxymethylpyridine with benzyl bromide in the presence of a base such as potassium carbonate. The reaction typically takes place in an organic solvent like dimethylformamide (DMF) at elevated temperatures. The reaction mechanism involves the nucleophilic substitution of the hydroxyl group by the benzyloxy group, resulting in the formation of the desired compound.

Industrial Production Methods

In an industrial setting, the production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for higher yields and cost-effectiveness. Continuous flow reactors and automated systems may be employed to ensure consistent quality and efficiency. The use of green chemistry principles, such as solvent recycling and waste minimization, would also be considered to make the process more sustainable.

Chemical Reactions Analysis

Types of Reactions

5-(Benzyloxy)-3-hydroxymethylpyridine undergoes various chemical reactions, including:

    Oxidation: The hydroxymethyl group can be oxidized to a carboxyl group using oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: The benzyloxy group can be reduced to a hydroxyl group using reducing agents such as lithium aluminum hydride.

    Substitution: The benzyloxy group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an aqueous medium under reflux conditions.

    Reduction: Lithium aluminum hydride in anhydrous ether at low temperatures.

    Substitution: Benzyl bromide in the presence of a base like potassium carbonate in DMF.

Major Products Formed

    Oxidation: 5-(Benzyloxy)-3-carboxypyridine.

    Reduction: 5-(Hydroxy)-3-hydroxymethylpyridine.

    Substitution: Various substituted pyridines depending on the nucleophile used.

Scientific Research Applications

5-(Benzyloxy)-3-hydroxymethylpyridine has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and antioxidant properties.

    Medicine: Explored for its potential use in drug development, particularly in the design of novel therapeutic agents.

    Industry: Utilized in the production of specialty chemicals and materials with specific properties.

Comparison with Similar Compounds

Similar Compounds

    3-Hydroxymethylpyridine: Lacks the benzyloxy group, making it less hydrophobic and potentially less bioactive.

    5-(Methoxy)-3-hydroxymethylpyridine: Similar structure but with a methoxy group instead of a benzyloxy group, which may alter its chemical reactivity and biological activity.

    5-(Benzyloxy)-2-hydroxymethylpyridine: Positional isomer with the hydroxymethyl group at the second position, which can affect its chemical properties and interactions.

Uniqueness

5-(Benzyloxy)-3-hydroxymethylpyridine is unique due to the presence of both benzyloxy and hydroxymethyl groups at specific positions on the pyridine ring. This unique combination of functional groups imparts distinct chemical and biological properties, making it a valuable compound for various applications in research and industry.

Properties

IUPAC Name

(5-phenylmethoxypyridin-3-yl)methanol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H13NO2/c15-9-12-6-13(8-14-7-12)16-10-11-4-2-1-3-5-11/h1-8,15H,9-10H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SAOGVYSSIRYSAK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)COC2=CN=CC(=C2)CO
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H13NO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

215.25 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthesis routes and methods

Procedure details

To a stirring solution of 363 mg (1.49 mmol) of methyl 5-(benzyloxy)nicotinate in 10 mL of THF at 0° C. was added 141 mg (3.71 mmol) of LiAlH4. The ice bath was removed, and after 55 min., 20.5 mg of LiAlH4 was added. After 40 min., the reaction was quenched by adding successively 160 μL of H2O, 160 μL of 15% aqueous NaOH, and 480 μL of brine. Purification by flash silica gel chromatography (2 mL MeOH/100 mL CHCl3) provided 250 mg of (5-(benzyloxy)pyridin-3-yl)methanol (yellow oil) in 78% yield.
Quantity
363 mg
Type
reactant
Reaction Step One
Quantity
141 mg
Type
reactant
Reaction Step One
Name
Quantity
10 mL
Type
solvent
Reaction Step One

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